molecular formula C15H13N5OS B2537659 1-(6-methyl-2-pyridinyl)-N'-[(Z)-2-thienylmethylidene]-1H-imidazole-4-carbohydrazide CAS No. 477858-62-1

1-(6-methyl-2-pyridinyl)-N'-[(Z)-2-thienylmethylidene]-1H-imidazole-4-carbohydrazide

Cat. No. B2537659
CAS RN: 477858-62-1
M. Wt: 311.36
InChI Key: ZFJCOPPLJPYJAV-IUXPMGMMSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, NMR, and mass spectra, may also be analyzed .

Scientific Research Applications

  • Chemical Synthesis and Structural Derivatives :The compound and its derivatives have been subjects of chemical synthesis studies, focusing on forming hydrazone derivatives structurally related to specific insecticides. For example, it's involved in the reaction of pyridine-3-carbaldehyde methylhydrazone with 1,1'-carbonylbis-1H-imidazole, producing a variety of derivatives including semicarbazide, carbazate, thiocarbazate, carbonohydrazide, and 4-methoxysemicarbazide derivatives. These syntheses often lead to compounds with potential biological activities or unique structural features (Ali, Wilkie, & Winzenberg, 1996). Furthermore, derivatives like pyridopyrazolopyrimidine and imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine have been synthesized, showcasing the compound's versatility as a precursor for more complex heterocyclic compounds (Rateb, 2014).

  • Catalyst-free Synthesis :The compound has been used in catalyst-free synthesis methods, proving its efficacy in environmentally benign reactions. An example is its role in a five-component cascade reaction that leads to the synthesis of N-fused heterocyclic compounds. The synthesis process highlights the compound's contribution to the development of efficient and straightforward synthetic routes (Hosseini & Bayat, 2019).

  • Magnetic Studies and Structural Analyses :The compound and its derivatives have been pivotal in the synthesis of complex structures like tetranuclear Cu4(II) and Ni4(II) square grids. These structures have been characterized by X-ray structural analyses and variable temperature magnetic susceptibility measurements, reflecting the compound's importance in in-depth structural and magnetic studies (Mandal et al., 2011).

Mechanism of Action

The mechanism of action is typically studied for bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

Safety and hazard analysis involves identifying any risks associated with handling or using the compound. This can include toxicity, flammability, and environmental impact .

properties

IUPAC Name

1-(6-methylpyridin-2-yl)-N-[(Z)-thiophen-2-ylmethylideneamino]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c1-11-4-2-6-14(18-11)20-9-13(16-10-20)15(21)19-17-8-12-5-3-7-22-12/h2-10H,1H3,(H,19,21)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJCOPPLJPYJAV-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NN=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N/N=C\C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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